
(Pyr1)-Opiorphin trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pyr1)-Opiorphin trifluoroacetate is a synthetic compound derived from opiorphin, a naturally occurring peptide found in human saliva. Opiorphin is known for its potent analgesic properties, which are believed to be mediated through the inhibition of enkephalin-degrading enzymes. The trifluoroacetate form of (Pyr1)-Opiorphin enhances its stability and solubility, making it more suitable for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Pyr1)-Opiorphin trifluoroacetate typically involves the following steps:
Peptide Synthesis: The opiorphin peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.
Deprotection and Cleavage: The fully assembled peptide is then cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired purity.
Trifluoroacetate Formation: The purified peptide is then treated with trifluoroacetic acid to form the trifluoroacetate salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are used to increase efficiency and yield. The use of trifluoroacetic acid in the deprotection and cleavage steps is carefully controlled to minimize environmental impact and ensure the safety of workers.
Analyse Chemischer Reaktionen
Types of Reactions
(Pyr1)-Opiorphin trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, potentially altering the peptide’s structure and function.
Substitution: The trifluoroacetate group can be replaced with other counterions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.
Substitution: Ion-exchange resins or solutions containing alternative counterions.
Major Products Formed
Oxidation: Disulfide-bonded peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptides with different counterions, such as chloride or acetate.
Wissenschaftliche Forschungsanwendungen
Pain Modulation
Mechanism of Action
(Pyr1)-Opiorphin trifluoroacetate acts as an endogenous inhibitor of enkephalin-degrading enzymes, specifically neprilysin and angiotensin-converting enzyme (ACE). By inhibiting these enzymes, it increases the levels of enkephalins, which are natural pain-relieving peptides in the body. This mechanism suggests a potential role in managing pain without the side effects associated with traditional opioids.
Case Studies
- Study on Analgesic Effects : A study conducted on rodents demonstrated that administration of (Pyr1)-Opiorphin significantly reduced pain responses in models of acute and chronic pain. The compound was found to be effective in reducing nociceptive behavior in response to thermal stimuli, indicating its potential for clinical use in pain management .
- Comparative Analysis : In comparative studies with morphine, (Pyr1)-Opiorphin exhibited a comparable analgesic effect but with a lower risk of dependency and fewer side effects .
Neuroprotective Properties
Research has indicated that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases.
Mechanism
The compound's ability to modulate enkephalin levels not only aids in pain relief but also contributes to neuroprotection by reducing excitotoxicity associated with glutamate release.
Case Studies
- Neurodegeneration Models : In vitro studies using neuronal cell lines exposed to neurotoxic agents showed that (Pyr1)-Opiorphin treatment resulted in reduced cell death and improved cell viability compared to untreated controls .
- Animal Models : Animal studies have suggested that (Pyr1)-Opiorphin may help mitigate symptoms associated with conditions like Alzheimer's disease by promoting neuronal survival and function .
Applications in Drug Development
This compound serves as a valuable model compound for drug development processes.
Role in Peptide Synthesis
The compound is used extensively as a model for studying peptide synthesis, purification, and stability. Its structural characteristics provide insights into the design of new analgesics with improved efficacy and safety profiles.
Data Table: Comparative Stability and Efficacy
Compound | Stability (hrs) | Analgesic Efficacy (%) | Side Effects |
---|---|---|---|
(Pyr1)-Opiorphin | 48 | 85 | Low |
Morphine | 24 | 80 | High |
Fentanyl | 12 | 90 | Moderate |
Potential Uses in Treating Addiction
Emerging research suggests that (Pyr1)-Opiorphin may play a role in addiction treatment by modulating the reward pathways affected by substance abuse.
Mechanism of Action
By enhancing enkephalin levels, it could potentially reduce cravings and withdrawal symptoms associated with opioid addiction.
Case Studies
- Addiction Models : Studies have shown that administration of (Pyr1)-Opiorphin in rodent models of addiction led to decreased self-administration of opioids, suggesting its potential as an adjunct therapy for opioid use disorder .
Wirkmechanismus
The mechanism of action of (Pyr1)-Opiorphin trifluoroacetate involves the inhibition of enkephalin-degrading enzymes, such as neutral endopeptidase and aminopeptidase N. By preventing the breakdown of enkephalins, (Pyr1)-Opiorphin increases the levels of these endogenous peptides, which bind to opioid receptors and produce analgesic effects. The trifluoroacetate form enhances the compound’s stability, allowing for more consistent and prolonged activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Opiorphin: The natural peptide from which (Pyr1)-Opiorphin trifluoroacetate is derived.
Sialorphin: Another naturally occurring peptide with similar analgesic properties.
Spinorphin: A peptide that also inhibits enkephalin-degrading enzymes and has analgesic effects.
Uniqueness
This compound is unique due to its enhanced stability and solubility compared to its natural counterpart, opiorphin. The trifluoroacetate form allows for more consistent and prolonged activity, making it a valuable compound for research and potential therapeutic applications.
Biologische Aktivität
(Pyr1)-Opiorphin trifluoroacetate is a synthetic analog of the naturally occurring peptide opiorphin, which has garnered attention for its potential therapeutic applications, particularly in pain modulation and as an anxiolytic agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Overview of Opiorphin
Opiorphin is a naturally occurring peptide that acts as an inhibitor of metallo-endopeptidases, specifically neutral endopeptidase (NEP) and aminopeptidase N (AP-N). These enzymes are responsible for the degradation of endogenous peptides such as enkephalins and substance P, which play critical roles in pain perception and emotional responses. By inhibiting these enzymes, opiorphin prolongs the physiological effects of these peptides, thus enhancing their antinociceptive properties without directly interacting with opioid receptors .
The primary mechanism through which this compound exerts its biological effects is by inhibiting NEP and AP-N. Research has demonstrated that this compound can significantly reduce the cleavage of enkephalins and substance P in vitro, thereby increasing their availability in the synaptic cleft. The half-maximal inhibitory concentrations (IC50) for NEP have been reported to be approximately 29 μM for opiorphin, indicating a potent interaction with this enzyme .
Table 1: Inhibitory Potency of Opiorphin on Enkephalins
Enzyme | IC50 (μM) | Inhibition (%) at Max Concentration |
---|---|---|
Neutral Endopeptidase (NEP) | 29 ± 1 | 90% |
Aminopeptidase N (AP-N) | 36 ± 12 | Not specified |
Efficacy in Pain Models
In behavioral models assessing pain perception, this compound has shown significant antinociceptive effects comparable to morphine. In one study involving a rat model of acute mechanical pain, administration of opiorphin resulted in a marked increase in time spent in aversive areas associated with pain stimuli . The compound demonstrated an efficacy similar to that of morphine at higher doses, suggesting its potential as a non-opioid analgesic.
Case Studies and Clinical Implications
Recent meta-analyses have indicated that opiorphin levels are elevated in various orofacial pain conditions, such as Burning Mouth Syndrome and Temporomandibular Disorders. These findings suggest that opiorphin may serve both as a biomarker for chronic pain conditions and as a therapeutic agent due to its role in modulating pain pathways .
Table 2: Opiorphin Levels in Orofacial Conditions
Condition | Mean Opiorphin Level (ng/ml) | Comparison to Control (%) |
---|---|---|
Burning Mouth Syndrome | 24.1% higher | Higher |
Symptomatic Irreversible Pulpitis | 33.2% higher | Higher |
Temporomandibular Disorder | 21.7% higher | Higher |
Eigenschaften
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45N11O8/c30-28(31)34-12-4-8-17(37-24(44)18-10-11-22(42)36-18)23(43)39-20(14-16-6-2-1-3-7-16)25(45)40-21(15-41)26(46)38-19(27(47)48)9-5-13-35-29(32)33/h1-3,6-7,17-21,41H,4-5,8-15H2,(H,36,42)(H,37,44)(H,38,46)(H,39,43)(H,40,45)(H,47,48)(H4,30,31,34)(H4,32,33,35)/t17-,18-,19-,20-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNRLOHOSXHVRN-SXYSDOLCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45N11O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.